Saruparib

Descripción

This compound is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, this compound selectively targets and binds to PARP and prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. This may enhance the cytotoxicity of DNA-damaging agents. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. The PARP-mediated repair pathway is dysregulated in a variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

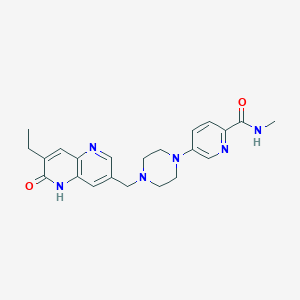

Structure

3D Structure

Propiedades

IUPAC Name |

5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAVGRAETZEADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589531-76-8 | |

| Record name | AZD-5305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saruparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Evidence for Saruparib in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Saruparib (AZD5305), a selective PARP1 inhibitor, in the context of pancreatic cancer. The data presented is primarily derived from a pivotal study by Herencia-Ropero et al., published in Genome Medicine (2024), which compared the efficacy of this compound to the first-generation PARP1/2 inhibitor, Olaparib, in patient-derived xenograft (PDX) models.

Core Findings: Superior Antitumor Activity of this compound

Preclinical studies have demonstrated that this compound exhibits potent and durable antitumor activity in pancreatic cancer models harboring homologous recombination repair (HRR) deficiencies, such as mutations in BRCA1, BRCA2, or PALB2.[1][2][3][4] The selective inhibition of PARP1 by this compound is believed to be sufficient for synthetic lethality in HRR-deficient tumors, potentially offering a better safety profile compared to dual PARP1/2 inhibitors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the comparative study of this compound and Olaparib in a cohort of 13 patient-derived xenograft (PDX) models, which included pancreatic cancer models with HRR mutations.

Table 1: Antitumor Efficacy of this compound vs. Olaparib in HRR-deficient PDX Models

| Parameter | This compound (1 mg/kg, p.o., 6x/week) | Olaparib (100 mg/kg, p.o., 6x/week) |

| Preclinical Complete Response (pCR) Rate | 75% | 37% |

| Median Preclinical Progression-Free Survival (pPFS) | >386 days | 90 days |

Data sourced from Herencia-Ropero et al., Genome Medicine, 2024.[1][2][3][4]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the concept of "PARP trapping" and synthetic lethality in the context of HRR deficiency. By selectively inhibiting PARP1, this compound prevents the repair of single-strand DNA breaks. When the replication fork encounters these unrepaired breaks, it leads to the formation of double-strand breaks. In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. Mechanistically, this compound has been shown to induce more significant replication stress and genomic instability compared to Olaparib in sensitive tumors.[1][2]

Caption: Mechanism of this compound-induced synthetic lethality in HRR-deficient pancreatic cancer cells.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound in pancreatic cancer.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor model that retains the heterogeneity of the original patient tumor.

Protocol:

-

Tumor Implantation: Fresh tumor tissue from pancreatic cancer patients with known BRCA1/2 or PALB2 mutations is obtained under sterile conditions. The tissue is minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgammanull).

-

Tumor Growth and Passaging: Tumor growth is monitored regularly using calipers. Once tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested. A portion of the tumor is cryopreserved, another portion is fixed for histological analysis, and the remainder is serially passaged into new cohorts of mice for expansion.

-

Treatment: When tumors in the experimental cohorts reach a volume of 100-300 mm³, mice are randomized into treatment groups.

-

This compound Group: Administered this compound at 1 mg/kg orally, six times per week. The drug is formulated in water/HCl at a pH of 3.5-4.

-

Olaparib Group: Administered Olaparib at 100 mg/kg orally, six times per week. The drug is formulated in 10% v/v DMSO/10% w/v Kleptose.

-

Vehicle Control Group: Administered the respective vehicle for each drug.

-

-

Efficacy Evaluation: Tumor volume is measured twice weekly. Treatment response is categorized based on the change in tumor volume from baseline. Preclinical progression-free survival (pPFS) is defined as the time from the start of treatment until the tumor volume doubles.

Caption: Workflow for the in vivo evaluation of this compound in pancreatic cancer PDX models.

Immunofluorescence for RAD51 and γH2AX Foci

Objective: To quantify DNA damage (γH2AX) and the functionality of the HRR pathway (RAD51 foci formation) in tumor tissue.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Permeabilization and Blocking: Sections are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes and then blocked with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Slides are incubated with primary antibodies overnight at 4°C.

-

For RAD51: Rabbit anti-RAD51 antibody.

-

For γH2AX: Mouse anti-phospho-Histone H2A.X (Ser139) antibody.

-

-

Secondary Antibody Incubation: After washing with PBS, slides are incubated with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594 and Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are mounted with an anti-fade mounting medium.

-

Image Acquisition and Analysis: Images are captured using a confocal or fluorescence microscope. The number of RAD51 and γH2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ). A cell is typically considered positive for foci if it contains a defined number (e.g., >5) of distinct nuclear foci.

Caption: General workflow for immunofluorescence staining of RAD51 and γH2AX in tumor tissue.

Conclusion

The preclinical data strongly support the continued development of this compound for the treatment of pancreatic cancers with HRR deficiencies. Its superior efficacy and potent mechanism of action compared to first-generation PARP inhibitors highlight its potential as a promising new therapeutic option. The experimental models and protocols detailed in this guide provide a framework for further research into the activity and mechanisms of this compound in pancreatic and other HRR-deficient cancers.

References

- 1. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Saruparib and Synthetic Lethality: A Technical Guide to a New Frontier in Precision Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the dependencies of cancer cells on specific DNA damage response (DDR) pathways. The success of first-generation poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination repair (HRR) deficiencies, such as those harboring BRCA1/2 mutations, has validated this approach. Saruparib (AZD5305) represents the next generation of PARP inhibitors, engineered for high selectivity for PARP1. This selectivity is hypothesized to maintain or enhance the antitumor efficacy seen with dual PARP1/2 inhibitors while mitigating hematological toxicities associated with PARP2 inhibition.[1][2] This technical guide provides an in-depth overview of this compound's role in synthetic lethality pathways, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core biological processes.

Core Mechanism of Action: Selective PARP1 Inhibition and Trapping

This compound is a potent and selective inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[3] Its mechanism of action is twofold:

-

Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition blocks the recruitment of downstream DNA repair factors to the site of SSBs.[3][4]

-

PARP1 Trapping: Beyond catalytic inhibition, this compound "traps" PARP1 on DNA at the site of an SSB.[3][5] This creates a cytotoxic PARP1-DNA complex that is more detrimental to the cell than the unrepaired SSB alone. These trapped complexes can stall and collapse replication forks, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[5][6]

In cancer cells with deficient HRR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of HRR-deficient cells is the essence of the synthetic lethal interaction exploited by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. oncologynewscentral.com [oncologynewscentral.com]

- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rise of a Selective Arsenal: A Technical Deep Dive into the Discovery and Development of Saruparib (AZD5305)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for tumors harboring homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations.[1][2] However, the first generation of these inhibitors targets both PARP1 and PARP2, which can lead to hematological toxicities that limit dosing and combination strategies.[2][3] This technical guide delves into the discovery and development of Saruparib (AZD5305), a next-generation, highly selective PARP1 inhibitor and trapper, designed to overcome the limitations of its predecessors and redefine the therapeutic window for this class of drugs.[3][4]

Rationale for PARP1 Selectivity: A New Therapeutic Hypothesis

The foundational hypothesis behind this compound's development was that selective inhibition and trapping of PARP1 would be sufficient to induce synthetic lethality in HRR-deficient cancer cells while sparing PARP2, which is implicated in the survival of hematopoietic stem and progenitor cells.[3][4][5] By selectively targeting PARP1, this compound was designed to achieve a wider therapeutic index, potentially leading to improved efficacy and better tolerability, thereby expanding its utility as both a monotherapy and a combination agent.[4][6]

Mechanism of Action: Potent and Selective PARP1 Trapping

This compound functions as a potent inhibitor of PARP1, preventing the PARP-mediated repair of single-strand DNA breaks through the base-excision repair pathway.[7][8] This inhibition leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into more cytotoxic double-strand breaks.[9] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[1][9]

A key feature of this compound's mechanism is its potent PARP1-DNA trapping activity.[4][10] By locking PARP1 onto DNA at the site of damage, this compound creates a physical obstruction to the DNA replication machinery, further exacerbating replication stress and genomic instability.[1][2] This trapping is a critical component of its anti-tumor efficacy.

dot

References

- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmlive.com [pmlive.com]

- 7. Facebook [cancer.gov]

- 8. This compound | C22H26N6O2 | CID 155586901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

Saruparib (AZD5305): A Deep Dive into its Impact on DNA Replication Fork Stability

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the mechanism of action of Saruparib (AZD5305), a next-generation, highly selective PARP1 inhibitor, with a specific focus on its profound impact on the stability of the DNA replication fork. We will explore the underlying signaling pathways, present key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for the assays used to characterize these effects.

Introduction: The Advent of Selective PARP1 Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations.[1][2] First-generation PARP inhibitors target both PARP1 and PARP2.[3][4] While effective, this dual inhibition can lead to hematological toxicities that may limit dosing and duration of therapy.[4][5]

This compound (AZD5305) represents a paradigm shift as a potent and highly selective inhibitor of PARP1.[1][4] The rationale behind its development is that the inhibition and trapping of PARP1 is sufficient to induce synthetic lethality in HRR-deficient (HRD) tumors.[4][6] By sparing PARP2, this compound is designed to offer an improved safety profile, potentially allowing for sustained optimal dosing and enhanced therapeutic efficacy.[1][3] This guide will delve into the core mechanism driving this compound's efficacy: the induction of replication stress through the destabilization of the DNA replication fork.

Mechanism of Action: PARP1 Trapping and Replication Fork Collapse

PARP1 is a critical sensor of DNA damage, particularly single-strand breaks (SSBs).[7] Upon binding to a DNA break, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, a post-translational modification that recruits other DNA repair factors.[7] Auto-PARylation of PARP1 causes it to detach from the DNA, allowing the repair process to complete.

PARP inhibitors function not only by inhibiting this catalytic activity but, more importantly, by "trapping" the PARP enzyme onto the DNA.[8] This creates a PARP-DNA complex that is a physical impediment to cellular processes like DNA replication.[5][9] The clinical efficacy of PARP inhibitors correlates more strongly with their trapping efficiency than with their catalytic inhibition.[8]

This compound is a potent PARP1-trapper.[10] The mechanism of its impact on replication fork stability unfolds as follows:

-

PARP1 Trapping: this compound binds to PARP1, locking it onto the DNA at sites of single-strand breaks.

-

Replication Fork Collision: When a DNA replication fork, the complex machinery that duplicates DNA, encounters a trapped PARP1-DNA complex, it stalls.[5][7]

-

Fork Collapse and DSB Formation: The stalled replication fork is a fragile structure. The inability to resolve the trapped PARP1 leads to the collapse of the fork, converting a repairable single-strand break into a highly cytotoxic DNA double-strand break (DSB).[5][11]

-

Synthetic Lethality in HRR-Deficient Cells: In normal, healthy cells, these DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway.[5] However, in cancer cells with HRR deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired accurately.[5] This accumulation of irreparable DNA damage leads to profound genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[5]

Studies have shown that this compound induces more replication stress and genomic instability than first-generation PARP1/2 inhibitors like olaparib in sensitive tumor models.[6][12] This heightened induction of replication stress is a key driver of its superior antitumor activity.

Caption: this compound-induced PARP1 trapping leads to synthetic lethality.

Quantitative Data Presentation

The efficacy of this compound, driven by its impact on replication fork stability, has been quantified in numerous studies. The following tables summarize key data comparing this compound to other PARP inhibitors and characterizing its clinical activity.

Table 1: Preclinical Antitumor Activity in BRCA1/2-mutated PDX Models

| Parameter | This compound (AZD5305) | Olaparib | Reference |

| Preclinical Complete Response (CR) Rate | 75% | 37% | [6][12][13] |

| Median Progression-Free Survival (PFS) | >386 days | 90 days | [6][12][13] |

Data from patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancer.

Table 2: Cellular Effects of this compound in Isogenic Cell Lines

| Cell Line Pair | Parameter | This compound (AZD5305) | Olaparib | Talazoparib | Reference |

| DLD-1 (WT vs. BRCA2-/-) | IC50 Ratio (WT / BRCA2-/-) | >1000 | ~200 | ~800 | [5] |

| DLD-1 (BRCA2-/-) | γH2AX Induction (DNA Damage) | Potent induction at low nM concentrations | Less potent induction | Not specified | [5] |

IC50 ratio indicates the selectivity for killing HRR-deficient cells over HRR-proficient (Wild Type) cells.

Table 3: Clinical Efficacy from Phase I/II PETRA Trial (60 mg Dose)

| Parameter | Value | Reference |

| Patient Population | Advanced breast cancer with HRR-deficiency mutations | [1] |

| Objective Response Rate (ORR) | 48.8% | [1] |

| Median Progression-Free Survival (PFS) | 9.1 months | [1][14] |

| Median Duration of Response (DoR) | 7.3 months | [14] |

Data for patients receiving the recommended Phase 2 dose of 60 mg daily.

Key Experimental Protocols

The assessment of DNA replication fork stability and the cellular response to this compound relies on precise molecular and cell biology techniques. Below are detailed protocols for key assays.

This assay directly visualizes and measures individual DNA replication forks to determine parameters like fork speed and stalling.[15][16][17]

Objective: To quantify the effect of this compound on replication fork progression and stability.

Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., U2OS, HeLa) on coverslips or in dishes at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Aspirate the growth medium and add pre-warmed medium containing the first thymidine analog, 5-Chloro-2'-deoxyuridine (CldU) , at a concentration of 25-50 µM. Incubate for 20-30 minutes at 37°C. This labels the first stretch of newly synthesized DNA.

-

Remove the CldU-containing medium, wash the cells gently with pre-warmed PBS.

-

Add pre-warmed medium containing the second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU) , at a concentration of 250 µM, along with the desired concentration of this compound or vehicle control (DMSO). Incubate for 20-30 minutes at 37°C. This labels the second stretch of nascent DNA in the presence of the drug.

-

-

Cell Lysis and DNA Spreading:

-

Aspirate the medium and wash cells with PBS.

-

Harvest the cells (e.g., by trypsinization) and resuspend approximately 1-5 x 105 cells in 2 µL of cold PBS.

-

Place the 2 µL cell suspension drop onto one end of a positively charged microscope slide.

-

Add 7 µL of a fresh, pH 8.0 lysis buffer (200 mM Tris-HCl, 50 mM EDTA, 0.5% SDS).

-

After 8-10 minutes, tilt the slide at a 15-45 degree angle, allowing the resulting viscous lysate to slowly run down the length of the slide, which stretches the DNA fibers.

-

Air dry the slide completely.

-

-

DNA Denaturation and Immunostaining:

-

Fix the DNA fibers by immersing the slide in a 3:1 methanol:acetic acid solution for 10 minutes. Air dry.

-

Denature the DNA by incubating the slide in 2.5 M HCl for 1 hour at room temperature.

-

Wash the slide extensively with PBS and block with a blocking buffer (e.g., 1-5% BSA in PBS-T) for 1 hour.

-

Incubate with primary antibodies to detect the labels: rat anti-BrdU (for CldU) and mouse anti-BrdU (for IdU) in blocking buffer for 1-2 hours.

-

Wash three times with PBS-T.

-

Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour in the dark.

-

Wash three times with PBS-T and mount with an antifade mounting medium.

-

-

Imaging and Analysis:

-

Image the fibers using a fluorescence microscope.

-

Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).

-

Fork Speed: Calculated from the length of the IdU track divided by the incubation time.

-

Fork Stalling: Identified by the presence of CldU-only tracks (red only).

-

New Origin Firing: Identified by the presence of IdU-only tracks (green only).

-

Caption: Experimental workflow for the DNA fiber assay.

This assay quantifies the formation of DSBs by detecting the phosphorylation of histone H2AX (γH2AX), which rapidly accumulates at break sites.

Objective: To measure the induction of DNA DSBs following this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).

-

To specifically analyze cells in S/G2 phase, co-staining for Geminin is recommended.[6]

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS-T for 1 hour to prevent non-specific antibody binding.

-

Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) and a marker for S/G2 phase (e.g., rabbit anti-Geminin) diluted in blocking buffer, overnight at 4°C.

-

Wash three times with PBS-T.

-

Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 568) for 1 hour at room temperature in the dark.

-

Wash three times with PBS-T.

-

-

Mounting and Analysis:

-

Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the results by counting the number of γH2AX foci per nucleus in Geminin-positive cells. A cell is typically scored as positive if it contains >5 or >10 foci.[6]

-

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

Objective: To determine the cytotoxic and antiproliferative effects of this compound, often to calculate an IC50 value.[5]

Protocol:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-2000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to ensure distinct colonies form.

-

Allow cells to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of this compound in fresh medium. Include a vehicle control.

-

Incubate the cells for an extended period (e.g., 10-14 days), allowing single cells to grow into visible colonies (typically >50 cells).

-

-

Colony Staining and Counting:

-

After the incubation period, wash the plates with PBS.

-

Fix the colonies with a methanol:acetic acid solution or 4% PFA.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 (the concentration of drug that inhibits colony formation by 50%).

-

Caption: Logical flow of this compound's mechanism to its therapeutic effect.

Conclusion

This compound's mechanism of action is intrinsically linked to the destabilization of the DNA replication fork. Its high selectivity and potent trapping of PARP1 create cytotoxic PARP1-DNA complexes that are formidable barriers to DNA replication. The resulting replication stress, fork collapse, and accumulation of double-strand breaks are exquisitely toxic to cancer cells that lack a functional homologous recombination repair pathway.

The quantitative data from both preclinical models and clinical trials underscore the success of this strategy, demonstrating superior efficacy and a manageable safety profile compared to first-generation, dual PARP1/2 inhibitors. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of this compound and other DNA damage response inhibitors on replication fork dynamics. As our understanding of these fundamental processes deepens, the rational design of highly selective agents like this compound will continue to pave the way for more effective and better-tolerated cancer therapies.

References

- 1. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]

- 2. onclive.com [onclive.com]

- 3. aacr.org [aacr.org]

- 4. onclive.com [onclive.com]

- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]

- 14. onclive.com [onclive.com]

- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

The Core Mechanism of Saruparib: A Deep Dive into its Impact on Genomic Instability in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Saruparib (AZD5305) is a potent and highly selective, first-in-class inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1] Its mechanism of action centers on the targeted disruption of DNA damage repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with deficiencies in homologous recombination repair (HRR).[2] This technical guide provides an in-depth exploration of this compound's effect on genomic instability, presenting key quantitative data, detailed experimental protocols, and visual representations of its core signaling pathways and associated experimental workflows. By selectively targeting PARP1, this compound aims to improve upon the therapeutic window of previous PARP inhibitors that target both PARP1 and PARP2, potentially reducing hematological toxicities.[3][4]

Mechanism of Action: Inducing Genomic Instability

This compound's primary mechanism of action is the inhibition of PARP1's enzymatic activity and, crucially, the trapping of PARP1 on DNA at sites of single-strand breaks (SSBs).[5][6] This trapping prevents the recruitment of DNA repair machinery, leading to the persistence of SSBs.[6] When the cell enters S-phase, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork.[7]

In cancer cells with compromised HRR pathways (e.g., due to mutations in BRCA1, BRCA2, PALB2, or RAD51C/D), these DSBs cannot be efficiently repaired.[8] The accumulation of unrepaired DSBs triggers significant genomic instability, characterized by chromosomal aberrations, micronuclei formation, and ultimately, cell cycle arrest and apoptosis.[6][9] Preclinical studies have demonstrated that this compound induces more replication stress and genomic instability compared to first-generation PARP1/2 inhibitors like olaparib.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, highlighting its potency, selectivity, and clinical efficacy.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Cell Line / Model | Reference |

| PARP1 IC50 (enzymatic) | 3 nM | Biochemical Assay | [11] |

| PARP2 IC50 (enzymatic) | 1400 nM | Biochemical Assay | [11] |

| PARP1 Trapping IC50 | Single-digit nM | A549 cells | [3] |

| PARylation Inhibition IC50 | 2.3 nM | A549 WT cells | [3] |

Table 2: Preclinical Antitumor Activity of this compound (AZD5305) vs. Olaparib in Patient-Derived Xenograft (PDX) Models with HRD

| Parameter | This compound (AZD5305) | Olaparib | Reference |

| Preclinical Complete Response Rate | 75% | 37% | [10][11][12] |

| Median Preclinical Progression-Free Survival | >386 days | 90 days | [10][11][12] |

Table 3: Clinical Efficacy of this compound in HRR-Deficient Advanced Breast Cancer (PETRA Trial - 60 mg dose)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 48.4% | [13] |

| Median Progression-Free Survival (PFS) | 9.1 months | [13] |

| Median Duration of Response (DoR) | 7.3 months | [13] |

| Dose Reductions | 14.2% | [14] |

| Treatment Discontinuations (due to adverse events) | 3.5% | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of crucial experiments used to characterize its effects.

Caption: this compound's mechanism of action leading to genomic instability and apoptosis in HRR-deficient cancer cells.

Caption: Experimental workflow for the PARP trapping assay.

Caption: Workflow for the γH2AX foci formation assay to detect DNA double-strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

PARP Trapping Assay

This assay quantifies the ability of this compound to trap PARP1 onto chromatin.[3]

-

Cell Plating: Seed 6,000 cells per well in a 384-well plate.

-

Drug Treatment: Add this compound at a final concentration range of 1.6 pM to 30 µM and incubate for 4 hours. Add Methyl methanesulfonate (MMS) to a final concentration of 0.01% to induce DNA damage.

-

Pre-extraction: Remove cell media and incubate with cold cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 300 mM sucrose, 200 mM NaCl, 3 mM MgCl2) supplemented with 0.6% Triton X-100 for 10 minutes at 4°C.

-

Fixation and Immunofluorescence: Fix the cells and perform immunofluorescence staining using a primary antibody against PARP1 and a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Acquire images using a high-content imaging system and quantify the intensity of chromatin-bound PARP1 signal per nucleus.

-

Analysis: Calculate the IC50 value for PARP1 trapping.

PARylation Inhibition Assay

This ELISA-based assay measures the inhibition of PARP enzymatic activity.[3]

-

Cell Lysis: Lyse cells treated with a dose range of this compound.

-

Protein Quantification: Estimate protein concentration using a BCA Protein Assay Kit.

-

ELISA: Analyze PAR levels using a PARP In Vivo Pharmacodynamic Assay II ELISA kit. Dilute samples to 40 ng/µL and incubate on precoated ELISA plates for 16 hours at 4°C.

-

Detection: Follow the manufacturer's instructions for the detection of PAR.

-

Analysis: Determine the IC50 value for PARylation inhibition.

γH2AX Foci Formation Assay

This immunofluorescence assay detects the formation of DNA double-strand breaks.[15]

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired duration.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 30 minutes.

-

Blocking and Antibody Incubation: Block with 5% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C. Follow with incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji.

RAD51 Foci Formation Assay

This assay assesses the functionality of the homologous recombination repair pathway.[5][16]

-

Sample Preparation: Use formalin-fixed paraffin-embedded (FFPE) tumor samples (e.g., from PDX models).

-

Immunofluorescence: Perform immunofluorescence staining on tissue sections for RAD51 and a cell cycle marker (e.g., geminin to identify cells in S/G2 phase).

-

Image Acquisition: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the percentage of geminin-positive cells that exhibit RAD51 nuclear foci. A low percentage of RAD51 foci-positive cells is indicative of HRR deficiency.

Patient-Derived Xenograft (PDX) Model Generation and Efficacy Studies

PDX models are used to evaluate the in vivo antitumor activity of this compound.[10][12][17]

-

Tumor Implantation: Implant fresh tumor tissue from a patient subcutaneously into immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a specific size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, once daily, orally) and control vehicle to the respective groups.

-

Efficacy Assessment: Measure tumor volume regularly to assess antitumor activity. The primary endpoints are typically tumor growth inhibition, objective response rate, and progression-free survival.

-

Pharmacodynamic Studies: Collect tumor samples at various time points to analyze biomarkers such as PARylation, γH2AX, and RAD51 foci to confirm target engagement and mechanism of action.

Conclusion

This compound represents a significant advancement in the targeted therapy of HRR-deficient cancers. Its high selectivity for PARP1 translates into potent antitumor activity driven by the induction of profound genomic instability in cancer cells, while potentially offering a more favorable safety profile compared to dual PARP1/2 inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community to further explore and build upon the understanding of this compound's core mechanism of action and its clinical potential. The continued investigation into biomarkers of response and resistance will be crucial for optimizing its therapeutic application.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacr.org [aacr.org]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

In Vitro Preclinical Profile of Saruparib (AZD5305) in Ovarian Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Saruparib (AZD5305), a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), in the context of ovarian cancer. This compound represents a next-generation PARP inhibitor designed to improve upon the therapeutic window of first-generation dual PARP1/2 inhibitors by minimizing hematological toxicities associated with PARP2 inhibition. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes essential pathways and workflows.

Core Mechanism of Action: Selective PARP1 Inhibition and Trapping

This compound exerts its anti-cancer effects through the principle of synthetic lethality. In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1-mediated single-strand break repair leads to the accumulation of DNA double-strand breaks during replication. These unresolved DNA lesions trigger cell cycle arrest and apoptosis.

A critical aspect of this compound's efficacy is its potent PARP1 trapping activity. By locking PARP1 onto DNA at the site of a single-strand break, the resulting PARP1-DNA complex is more cytotoxic than the unrepaired break alone, as it obstructs the DNA replication machinery. This compound has demonstrated over 500-fold selectivity for PARP1 over PARP2, which is believed to contribute to its improved safety profile compared to dual PARP1/2 inhibitors.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro studies of this compound in ovarian and other relevant cancer cell lines.

Table 1: this compound (AZD5305) PARP Inhibition and Trapping Potency

| Parameter | Target | Cell Line | IC50/EC50 (nM) | Reference |

| PARP Inhibition | PARP1 | A549 (in-cell PARylation assay) | 1.55 | |

| PARP2 | A549 PARP1-KO (in-cell PARylation assay) | 653 | ||

| PARP Trapping | PARP1 | A549 | Potent trapping at single-digit nM concentrations | |

| PARP2 | A549 | No trapping detected up to 30 µM |

Table 2: Anti-proliferative Activity of this compound (AZD5305) in Ovarian Cancer Isogenic Cell Lines

| Cell Line | Genetic Background | IC50 (nM) | Reference |

| Ovarian Isogenic Line | PALB2-depleted | Sub-nanomolar to single-digit nanomolar | |

| Ovarian Isogenic Line | RAD51C-depleted | Sub-nanomolar to single-digit nanomolar | |

| Ovarian Isogenic Line | BRCA2-depleted | Sub-nanomolar to single-digit nanomolar | |

| DLD-1 | BRCA2 -/- | Not specified, but potent | |

| DLD-1 | Wild-Type | >10,000 |

Table 3: In Vivo Efficacy of this compound (AZD5305) in Ovarian Cancer Patient-Derived Xenograft (PDX) Models

| PDX Model (Ovarian Cancer) | Treatment | Response | Reference |

| BRCA-mutated | This compound | Greater tumor regression and longer duration of response compared to first-generation PARP1/2 inhibitors | |

| BRCA-mutated | This compound + Carboplatin | More efficacious than single agents |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound's activity in ovarian cancer cell lines.

Cell Viability Assay (Long-Term Exposure)

This protocol is adapted from methodologies used for PARP inhibitors in ovarian cancer cell lines.

-

Cell Seeding: Plate ovarian cancer cells in 6-well plates at a density that allows for logarithmic growth over a 6-day period and allow them to adhere for 24 hours.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. The medium containing the drug should be renewed every 72 hours.

-

Endpoint Analysis: After 6 days of continuous exposure, wash the cells with PBS, fix with a solution such as 10% trichloroacetic acid, and stain with a protein dye like sulforhodamine B (SRB).

-

Data Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm).

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

PARP Trapping Assay

This protocol is based on the in situ cell pre-extraction and immunofluorescence method used to characterize this compound.

-

Cell Plating: Seed cells into 384-well plates and allow them to adhere.

-

Compound Incubation: Add this compound at a range of concentrations and incubate for 4 hours.

-

DNA Damage Induction: Add a DNA damaging agent such as methyl methanesulfonate (MMS) to induce single-strand breaks.

-

Cell Pre-extraction: Remove the cell media and permeabilize the cells with a cold cytoskeleton buffer containing a non-ionic detergent for 10 minutes at 4°C. This step removes soluble proteins, while chromatin-bound proteins are retained.

-

Fixation and Immunostaining: Fix the cells and perform immunofluorescence staining for PARP1.

-

Imaging and Quantification: Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of PARP1. An increase in nuclear PARP1 signal indicates trapping.

Immunofluorescence for DNA Damage Markers (γH2AX and RAD51 Foci)

This protocol is essential for visualizing the downstream consequences of PARP inhibition.

-

Cell Culture and Treatment: Grow ovarian cancer cells on coverslips or in chamber slides and treat with this compound for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.2% Triton X-100.

-

Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Microscopy and Analysis: Visualize the fluorescent signals using a confocal or fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

-

Cell Treatment: Treat ovarian cancer cells with this compound for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method assesses the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the in vitro study of this compound.

Methodological & Application

Application Notes and Protocols for Saruparib Treatment in Patient-Derived Xenografts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saruparib (AZD5305) is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3] Unlike first-generation PARP inhibitors that dually target PARP1 and PARP2, this compound's selectivity for PARP1 is hypothesized to maintain or improve therapeutic benefit while reducing hematological toxicities.[1] PARP1 is a key enzyme in the repair of single-strand DNA breaks.[4][5] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[4][6]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial preclinical tools that retain the characteristics of the original tumor.[7] These models are invaluable for evaluating the efficacy of novel cancer therapeutics like this compound. This document provides a detailed protocol for the treatment of PDX models with this compound, based on findings from various preclinical studies.

Mechanism of Action of this compound

This compound selectively binds to PARP1, preventing it from repairing single-strand DNA breaks via the base-excision repair pathway.[5] This inhibition leads to the trapping of PARP1 on the DNA, which stalls replication forks and generates cytotoxic double-strand breaks. In HRR-deficient tumors, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[8]

Caption: Mechanism of action of this compound in normal versus HRR deficient cells.

Experimental Protocols

I. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol outlines the steps for establishing and maintaining PDX models from patient tumor tissue.

Materials:

-

Fresh patient tumor tissue

-

6-week-old female athymic nude mice (e.g., Rj:NMRI-Nu)

-

Sterile surgical instruments

-

Matrigel (optional)

-

Phosphate-buffered saline (PBS)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Analgesics

-

Sterile laminar flow hood

-

Animal housing facility (SPF)

Procedure:

-

Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols. Transport the tissue on ice in a sterile collection medium.

-

Tumor Processing: In a sterile laminar flow hood, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).

-

Implantation:

-

Anesthetize a 6-week-old female athymic nude mouse.

-

Make a small incision in the lower flank.

-

Create a subcutaneous pocket using blunt dissection.

-

Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can improve engraftment rates.

-

Close the incision with surgical clips or sutures.

-

-

Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice regularly for signs of distress, infection, and tumor growth.

-

Tumor Growth Monitoring: Measure tumor dimensions bi-weekly using calipers. Calculate tumor volume using the formula: V = (L × l²) / 2, where L is the longest diameter and l is the shortest diameter.[8]

-

Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 for implantation into new recipient mice. A portion of the tumor can be cryopreserved for future use or processed for histological and molecular analysis.

II. This compound Treatment in PDX Models

This protocol describes the administration of this compound to tumor-bearing mice.

Materials:

-

This compound (AZD5305)

-

Vehicle solution (e.g., 10% v/v DMSO, 40% v/v PEG300)[8]

-

Oral gavage needles

-

Tumor-bearing mice with established tumors (e.g., 150-250 mm³)

Procedure:

-

Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Drug Preparation: Prepare this compound solution in the appropriate vehicle at the desired concentration. For example, a dose of 1 mg/kg has been shown to be effective in preclinical models.[8]

-

Drug Administration: Administer this compound or vehicle to the mice via oral gavage daily.

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

-

Study Endpoints: The study can be terminated based on predefined endpoints, such as:

-

Tumor volume reaching a specific size (e.g., 2000 mm³).

-

A predetermined treatment duration.

-

Significant body weight loss or other signs of toxicity.

-

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Caption: Experimental workflow for this compound treatment in PDX models.

Data Presentation

Quantitative Efficacy of this compound in Preclinical PDX Models

The following tables summarize the antitumor activity of this compound as a monotherapy and in combination with other agents in various PDX models.

Table 1: Monotherapy Efficacy of this compound vs. Olaparib in BRCA1/2-mutated PDX Models [9][10]

| Parameter | This compound (AZD5305) | Olaparib |

| Preclinical Complete Response Rate (pCRR) | 75% | 37% |

| Median Preclinical Progression-Free Survival (pPFS) | >386 days | 90 days |

Table 2: Combination Therapy Efficacy in PDX Models

| PDX Model | Treatment | Outcome | Reference |

| Ovarian Cancer Xenograft (OVCAR-3) | This compound (1 mg/kg) + AZD5335 (0.625 mg/kg) | 86% Tumor Growth Inhibition (TGI) | [11] |

| Prostate Cancer (BRCA2-mutant) | This compound (1 mg/kg) + Enzalutamide (60 mg/kg) | Tumor regression or control | [12][13] |

| PARPi-resistant PDX | This compound + Carboplatin | Induced complete response in resistant models | [8] |

Pharmacodynamic Analyses

To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the treatment study.

-

PARylation Inhibition: Western blotting or immunohistochemistry (IHC) can be used to assess the levels of poly(ADP-ribose) (PAR) in tumor lysates. A significant reduction in PAR levels in this compound-treated tumors compared to vehicle-treated tumors indicates target engagement.[8]

-

DNA Damage Response: IHC for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, can be performed. An increase in γ-H2AX foci in the nuclei of tumor cells from the this compound-treated group would indicate an accumulation of DNA damage.[8]

Conclusion

This compound demonstrates potent and durable antitumor activity in preclinical PDX models of cancers with HRR deficiencies, outperforming first-generation PARP inhibitors.[9][10] The protocols outlined in this document provide a framework for researchers to evaluate the efficacy and mechanism of action of this compound in relevant preclinical settings. The use of well-characterized PDX models will be critical in the further development of this promising therapeutic agent and for the identification of patient populations most likely to benefit from this compound treatment.

References

- 1. onclive.com [onclive.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]

- 7. mdpi.com [mdpi.com]

- 8. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing Saruparib Dosage in InVivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saruparib (AZD5305) is a potent and highly selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] Its mechanism of action involves trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication.[1][4] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this targeted inhibition results in synthetic lethality and tumor cell death.[1] Preclinical studies have demonstrated that this compound exhibits superior anti-tumor efficacy and a more favorable safety profile, particularly concerning hematological toxicity, when compared to first-generation, dual PARP1/2 inhibitors like olaparib.[5][6][7]

These application notes provide a comprehensive guide for establishing effective and well-tolerated dosages of this compound in in vivo mouse models, a critical step in the preclinical evaluation of this next-generation PARP inhibitor. The following sections detail the molecular pathway, experimental workflows, quantitative data from preclinical studies, and detailed protocols for conducting in vivo efficacy studies.

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is centered on the concept of synthetic lethality in the context of DNA damage repair pathways. The following diagram illustrates the signaling pathway and the mechanism by which this compound selectively targets cancer cells with HRR deficiencies.

Caption: this compound inhibits PARP1, leading to PARP1 trapping at DNA single-strand breaks. In HRR-deficient cancer cells, this results in replication fork collapse, accumulation of double-strand breaks, and subsequent cell death.

Experimental Workflow for In Vivo Dosing Studies

A typical workflow for establishing the dosage of this compound in mouse models involves several key stages, from model selection to data analysis. This systematic approach ensures the generation of robust and reproducible data for evaluating anti-tumor efficacy and tolerability.

Caption: A generalized workflow for conducting in vivo dosing studies with this compound in mouse models, from initial model preparation to final data analysis.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize the dose-dependent anti-tumor activity of this compound in various preclinical mouse models. These data provide a basis for selecting appropriate dose ranges for future studies.

Table 1: this compound Monotherapy Dose-Response in Xenograft Models

| Mouse Model | Cancer Type | This compound Dose (mg/kg, p.o., daily) | Treatment Duration (days) | Outcome | Reference |

| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | 0.01 | 35 | Not efficacious | [5] |

| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | 0.03 | 35 | 40% tumor regression | [5] |

| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | ≥ 0.1 | 35 | ≥ 90% tumor regression | [5][8] |

| Capan-1 (BRCA2m) | Pancreatic Cancer | 0.1 | 35 | 52% tumor growth inhibition (TGI) | [5][8] |

| Capan-1 (BRCA2m) | Pancreatic Cancer | 1 | 35 | Tumor stasis | [5][8] |

| Capan-1 (BRCA2m) | Pancreatic Cancer | 10 | 35 | Tumor stasis | [5] |

| DLD-1 (BRCA2-/-) | Colorectal Cancer | 0.1 | 31 | Significant tumor regression | [5][8] |

| DLD-1 (WT) | Colorectal Cancer | 10 | 20 | Minimal effect | [5][8] |

Table 2: Comparative Efficacy of this compound and Olaparib in PDX Models

| Cancer Type | Model Type | Treatment (daily, p.o.) | Preclinical Complete Response Rate | Median Preclinical Progression-Free Survival (days) | Reference |

| Breast, Ovarian, Pancreatic (HRR-deficient) | PDX | This compound (1 mg/kg) | 75% | > 386 | [1][6] |

| Breast, Ovarian, Pancreatic (HRR-deficient) | PDX | Olaparib (100 mg/kg) | 37% | 90 | [1][6] |

Experimental Protocols

The following are detailed protocols for establishing this compound dosage in in vivo mouse models, synthesized from published preclinical studies.

Protocol 1: General In Vivo Efficacy Study in Xenograft Models

1. Animal Models and Husbandry:

-

Mouse Strains: Use immunodeficient mice such as female athymic nude mice (e.g., Rj:NMRI-Nu) or NOD-scid IL2Rgammanull (NSG) mice, typically 6-8 weeks old.[1][9]

-

Housing: House mice in specific pathogen-free (SPF) conditions in air-filtered laminar flow cabinets with a 12-hour light/dark cycle.[1] Provide ad libitum access to food and water.

2. Tumor Implantation:

-

Cell Line-Derived Xenografts (CDX):

-

Harvest cancer cells (e.g., MDA-MB-436, Capan-1) during their logarithmic growth phase.

-

Resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 5 x 106 to 10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Patient-Derived Xenografts (PDX):

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.[9]

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

-

Vehicle Preparation: A commonly used vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water, with pH adjusted to 3.0-3.2.[5] An alternative formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][11]

-

This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of dosing, dilute the stock solution with the vehicle to the final desired concentrations (e.g., 0.1, 1, 10 mg/kg).

-

Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily at a volume of 10 mL/kg body weight.

5. Efficacy and Tolerability Monitoring:

-

Tumor Volume: Measure tumor volume 2-3 times weekly.

-

Body Weight: Record the body weight of each mouse at least twice weekly as an indicator of toxicity.

-

Clinical Observations: Monitor mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration of treatment, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

6. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (Optional):

-

PK Analysis: At specified time points after the final dose, collect blood samples via microsampling from the tail vein.[5] Process blood to plasma and store at -80°C for analysis of this compound concentration by LC-MS/MS.

-

PD Analysis: Euthanize a subset of mice at various time points after dosing. Collect tumor tissue and flash-freeze in liquid nitrogen. Analyze tumor lysates for PARP1 target engagement by measuring the inhibition of PARylation using an ELISA-based assay or Western blotting.[4][5]

Protocol 2: Establishing a Patient-Derived Xenograft (PDX) Model

This protocol provides a more detailed overview of generating and expanding PDX models for subsequent efficacy studies.

1. Tissue Acquisition and Implantation (Passage 0):

-

Obtain fresh, sterile patient tumor tissue in a collection medium on ice.

-

Under sterile conditions, mince the tissue into small fragments (2-3 mm³).

-

Anesthetize a 6-8 week old female NSG mouse.

-

Implant one tumor fragment subcutaneously in the flank.[9]

-

Monitor the mouse for tumor engraftment. This can take several weeks to months.

2. Model Expansion (Passage 1 and beyond):

-

Once the P0 tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically excise the tumor and remove any necrotic tissue.

-

Divide the tumor into smaller fragments for subsequent passaging into a new cohort of mice and for cryopreservation.

-

Cryopreserve tumor fragments in a suitable freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.

3. Model Characterization:

-

At each passage, preserve a portion of the tumor in formalin for histological analysis and snap-freeze another portion for molecular characterization (DNA/RNA sequencing).

-

Confirm that the histology and key molecular features of the original patient tumor are maintained in the PDX model.[9]

4. Cohort Generation for Efficacy Studies:

-

Once a stable PDX model is established (typically by passage 2-3), expand the model to generate a sufficient number of tumor-bearing mice for the efficacy study as described in Protocol 1.

Conclusion

The successful establishment of this compound dosage in in vivo mouse models is fundamental for its preclinical development. The protocols and data presented here provide a robust framework for researchers to design and execute efficacy and tolerability studies. By leveraging well-characterized xenograft models and following systematic experimental workflows, researchers can generate the critical data needed to advance our understanding of this compound's therapeutic potential and inform its clinical development. The superior efficacy and improved safety profile of this compound in these preclinical models underscore its promise as a next-generation PARP1 inhibitor for the treatment of HRR-deficient cancers.[12][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. oncotarget.com [oncotarget.com]

- 13. aacr.org [aacr.org]

- 14. urotoday.com [urotoday.com]

Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Analysis of Saruparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saruparib (AZD5305) is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3][4][5] Unlike first-generation PARP inhibitors that target both PARP1 and PARP2, this compound's selectivity for PARP1 is designed to enhance its therapeutic window, potentially leading to improved efficacy and reduced hematological toxicity.[3][4][5] These application notes provide a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its evaluation in laboratory settings.

Mechanism of Action

This compound exerts its anti-tumor effect through a mechanism known as synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1 by this compound leads to the accumulation of DNA single-strand breaks. These unrepaired breaks are converted into toxic double-strand breaks during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, ultimately leading to cell death.[6] this compound's mechanism also involves "PARP trapping," where it stabilizes the PARP1-DNA complex, further disrupting DNA replication and repair.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer [astrazenecaclinicaltrials.com]

- 3. Carebox Connect [connect.careboxhealth.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Saruparib-Induced DNA Damage

Introduction

Saruparib (AZD5305) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[6] The mechanism of action of PARP inhibitors like this compound involves not only the inhibition of PARP's enzymatic activity but also the trapping of PARP1 on DNA at the site of damage.[1][7][8] These trapped PARP-DNA complexes can stall replication forks, leading to the formation of DNA double-strand breaks (DSBs).[1][6] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1]

These application notes provide detailed protocols for key assays to quantify and characterize the DNA damage induced by this compound, which is crucial for preclinical and clinical research.

I. Methods for Assessing DNA Damage

Several well-established methods can be employed to assess the extent and nature of DNA damage induced by this compound. The following sections detail the principles and applications of the most relevant assays.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs.[9][10] γH2AX acts as a scaffold for the recruitment of DNA repair proteins to the site of damage.[11] Immunofluorescence staining using an antibody specific for γH2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.[9]

Application to this compound: This assay is a sensitive method to monitor the formation of DSBs resulting from this compound-induced PARP1 trapping and subsequent replication fork collapse.[11] An increase in the number of γH2AX foci in this compound-treated cells provides a direct measure of its DNA-damaging activity.[12]

COMET Assay (Single-Cell Gel Electrophoresis)

Principle: The COMET assay is a technique for detecting DNA strand breaks in individual eukaryotic cells.[13][14][15][16] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[13][17] Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[13][17] The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[13] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[14][15][16]